Here are some specific applications of diethyl (hydroxymethyl)phosphonate in scientific research:
Diethyl (hydroxymethyl)phosphonate serves as a key starting material for the synthesis of phosphonomethanol, a molecule with potential applications in the field of enzyme research. Studies have investigated the stereochemistry of 2-Hydroxyethylphosphonate Dioxygenase, an enzyme that breaks down phosphonomethanol, using this compound as a substrate. Source: Pharmaffiliates:
Due to its unique chemical structure, diethyl (hydroxymethyl)phosphonate can be used as a building block in the synthesis of various organic molecules. Researchers have explored its potential in the creation of complex organic compounds with diverse functionalities for various research applications. Source: VWR International:
Diethyl (hydroxymethyl)phosphonate is an organophosphorus compound with the molecular formula CHOP and a molecular weight of 168.13 g/mol. This compound features a hydroxymethyl group attached to a phosphonate, making it a versatile intermediate in organic synthesis. It is commonly used in the preparation of various phosphorus-containing compounds due to its reactivity and ability to undergo multiple chemical transformations .
Research indicates that diethyl (hydroxymethyl)phosphonate exhibits biological activity, particularly in antiproliferative studies. It serves as a reactant for synthesizing α and β-dialkoxyphosphoryl isothiocyanates, which have shown potential in inhibiting cancer cell proliferation. This suggests that compounds derived from diethyl (hydroxymethyl)phosphonate may have applications in medicinal chemistry and drug development .
Several methods exist for synthesizing diethyl (hydroxymethyl)phosphonate:
Diethyl (hydroxymethyl)phosphonate finds applications across various fields:
Studies on interaction mechanisms involving diethyl (hydroxymethyl)phosphonate have shown its potential reactivity with biological macromolecules. For example, it can interact with amino acids and proteins, influencing their biological functions. Furthermore, its derivatives have been studied for their interactions with cellular targets, which could lead to novel therapeutic agents .
Diethyl (hydroxymethyl)phosphonate shares structural similarities with other organophosphorus compounds. Here are some comparable compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Diethyl Phosphonate | Two ethyl groups attached to phosphorus | Commonly used as a reagent in organic synthesis |
Dimethyl Phosphonate | Two methyl groups instead of ethyl | More volatile and less stable than diethyl derivatives |
Diethyl Phosphate | Contains phosphate instead of phosphonate | Primarily used as a flame retardant |
Diethyl Phosphonomate | Similar backbone but different functional groups | Exhibits distinct reactivity patterns |
Diethyl (hydroxymethyl)phosphonate is unique due to its hydroxymethyl group, which enhances its reactivity and allows for diverse synthetic applications that are not observed in its more basic analogs like diethyl phosphonate or dimethyl phosphonate .
Diethyl (hydroxymethyl)phosphonate is an organophosphorus compound with the molecular formula C₅H₁₃O₄P [1] [2] [3]. The compound has a molecular weight of 168.13 g/mol, as confirmed by multiple analytical sources [1] [4] [5]. The compound is also known by the Chemical Abstracts Service registry number 3084-40-0 [1] [2] [6]. The linear structural formula is represented as HOCH₂P(O)(OC₂H₅)₂, indicating the presence of a hydroxymethyl group directly bonded to the phosphorus center along with two ethyl ester groups [1] [7].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₅H₁₃O₄P | [1] [2] [3] |
Molecular Weight | 168.13 g/mol | [1] [4] [5] |
CAS Registry Number | 3084-40-0 | [1] [2] [6] |
Linear Formula | HOCH₂P(O)(OC₂H₅)₂ | [1] [7] |
The phosphorus atom in diethyl (hydroxymethyl)phosphonate adopts a tetrahedral geometry, which is characteristic of phosphonate compounds [8] [9]. The bond angles around the phosphorus center typically range from 101.76 to 116.18 degrees, representing a distorted tetrahedral configuration [9]. The phosphorus-oxygen single bond lengths in similar phosphonate structures are approximately 1.569 Å, while the phosphorus-oxygen double bond length is typically 1.469 Å [9].
The phosphorus atom forms bonds with three phosphonate oxygen atoms and one carbon atom from the hydroxymethyl group [9] [10]. The tetrahedral geometry around phosphorus is common in organophosphorus compounds, where the phosphorus adopts a tetrahedral conformation with both phosphonate oxygen atoms pointing away from the molecular surface [11]. This geometric arrangement is fundamental to the chemical behavior and reactivity of the compound [12].
Diethyl (hydroxymethyl)phosphonate does not possess a stereogenic center at the phosphorus atom, as it contains two identical ethyl ester groups attached to the phosphorus [13] [14]. This structural feature distinguishes it from many other organophosphorus compounds where the phosphorus center can be stereogenic when bonded to different substituents [15] [16].
The compound exists as a single structural isomer due to the symmetry provided by the two ethyl groups [13]. This contrasts with phosphonate compounds containing different substituents on phosphorus, which can exhibit stereoisomerism and different biological activities depending on the stereochemical configuration [17] [18]. The absence of stereoisomerism in diethyl (hydroxymethyl)phosphonate simplifies its chemical characterization and synthetic applications [13] [14].
Diethyl (hydroxymethyl)phosphonate exists as a viscous liquid at room temperature [2] [20]. The compound appears as a clear, colorless to pale yellow liquid under normal conditions [2] [20]. The liquid state is maintained due to the molecular structure and intermolecular forces present in the compound [2] [6].
The physical appearance can vary slightly depending on purity and storage conditions, with some samples displaying a faint yellow coloration [20]. The viscous nature of the liquid is attributed to the presence of the hydroxyl group, which can participate in hydrogen bonding interactions [2] .
The boiling point of diethyl (hydroxymethyl)phosphonate has been reported at 124-126°C under reduced pressure conditions of 3 mmHg [1] [2] [4]. Under different pressure conditions, the boiling point can vary, with some sources reporting 105°C at 0.2 mmHg [6]. At atmospheric pressure, theoretical calculations suggest a boiling point of approximately 239.5°C [4].
The density of the compound is consistently reported as 1.14 g/mL at 25°C [1] [2] [21]. Some sources report slight variations, with values ranging from 1.1396 to 1.17 g/cm³ depending on temperature and measurement conditions [6] [22]. The relatively high density compared to typical organic liquids reflects the presence of the phosphorus atom and the phosphonate functional group [1] [4].
Parameter | Value | Conditions | Reference |
---|---|---|---|
Boiling Point | 124-126°C | 3 mmHg | [1] [2] [4] |
Boiling Point | 105°C | 0.2 mmHg | [6] |
Boiling Point | 239.5°C | 760 mmHg (calculated) | [4] |
Density | 1.14 g/mL | 25°C | [1] [2] [21] |
Density | 1.17 g/cm³ | 20°C | [6] |
The water solubility of diethyl (hydroxymethyl)phosphonate is reported as 500 g/L at 20°C, indicating high water solubility [2]. This high aqueous solubility is attributed to the presence of the hydroxyl group, which can form hydrogen bonds with water molecules [2]. The compound's amphiphilic nature, with both hydrophilic (hydroxyl and phosphonate) and hydrophobic (ethyl ester) components, contributes to its solubility characteristics [2].
While specific octanol-water partition coefficient data for diethyl (hydroxymethyl)phosphonate was not found in the literature, the compound's structure suggests moderate lipophilicity due to the presence of two ethyl ester groups balanced by the hydrophilic hydroxymethyl and phosphonate functionalities [23] [24]. The partition behavior would be influenced by pH conditions due to the ionizable nature of the phosphonate group [24].
The refractive index of diethyl (hydroxymethyl)phosphonate is reported as n₂₀/D 1.444 [1] [21]. Some sources provide a range of 1.4370 to 1.4410, indicating slight variations depending on measurement conditions and sample purity [20]. Another source reports a refractive index of 1.44 [6] [25].
The compound exhibits transparency in the visible light spectrum, appearing as a clear liquid [20]. The optical properties are consistent with those expected for organophosphorus compounds containing ester functionalities [1] [20]. The refractive index values fall within the typical range for phosphonate esters and provide important information for compound identification and purity assessment [1] [6].
Nuclear magnetic resonance spectroscopy provides detailed structural information for diethyl (hydroxymethyl)phosphonate. In ¹H Nuclear Magnetic Resonance spectroscopy, the compound exhibits characteristic signals for the ethyl ester groups and the hydroxymethyl functionality [26] [27] [28]. The ethyl groups typically show triplet signals around 1.35 ppm for the methyl protons and multiplet signals around 4.13-4.24 ppm for the methylene protons [28].
The hydroxymethyl group displays distinctive signals, with the methylene protons appearing as a doublet of doublets around 3.91 ppm due to coupling with both the hydroxyl proton and phosphorus [28]. The hydroxyl proton typically appears around 4.81-4.86 ppm [28]. These chemical shifts are characteristic of phosphonate compounds and provide structural confirmation [26] [27].
¹³C Nuclear Magnetic Resonance spectroscopy reveals signals for the carbon atoms in the molecule [26] [28]. The ethyl ester carbons appear around 16.35 ppm for the methyl carbons and 62.51 ppm for the methylene carbons [28]. The hydroxymethyl carbon shows a characteristic signal around 56.87 ppm with significant coupling to phosphorus [28].
³¹P Nuclear Magnetic Resonance spectroscopy is particularly diagnostic for phosphonate compounds [26] [29] [30]. Diethyl (hydroxymethyl)phosphonate typically exhibits a ³¹P signal around 24.52 ppm [28]. The phosphorus chemical shift is sensitive to the electronic environment and provides valuable information about the phosphonate structure [29] [30].
Infrared spectroscopy reveals characteristic absorption bands for the functional groups present in diethyl (hydroxymethyl)phosphonate [31] [32] [33]. The hydroxyl group exhibits a broad absorption band typically observed around 3300-3500 cm⁻¹ due to O-H stretching vibrations [33] [34]. The phosphonate group shows characteristic P=O stretching vibrations around 1200-1250 cm⁻¹ [34] [35].
The ethyl ester groups contribute C-H stretching vibrations around 2800-3000 cm⁻¹ and C-O stretching vibrations around 1000-1100 cm⁻¹ [32] [34]. P-O stretching vibrations from the phosphonate ester linkages typically appear around 950-1050 cm⁻¹ [34] [36]. The infrared spectrum provides a fingerprint for compound identification and structural confirmation [31] [32].
Phosphonate compounds generally exhibit multiple bands in the P-O stretching region due to the different P-O bond environments [34] [36]. The specific pattern of these bands is characteristic of the phosphonate structure and substitution pattern [34] [35].
Mass spectrometry of diethyl (hydroxymethyl)phosphonate typically shows a molecular ion peak at m/z 168, corresponding to the molecular weight of the compound [37] [38]. The fragmentation pattern is characteristic of phosphonate compounds, which preferentially fragment to give ions at m/z 63 corresponding to PO₂⁻ elimination [37].
Phosphonate compounds exhibit distinctive fragmentation patterns compared to phosphate compounds, with preferential formation of the m/z 63 ion rather than the m/z 79 ion typically observed for phosphates [37]. This differential fragmentation provides a useful diagnostic tool for distinguishing phosphonates from phosphates in mass spectrometric analysis [37] [39].
The molecular ion peak at m/z 168 serves as confirmation of the molecular formula and provides the basis for structural elucidation [37] [38]. Additional fragment ions corresponding to loss of ethyl groups and other structural fragments contribute to the overall mass spectral characterization [37] [40].
Raman spectroscopy provides complementary information to infrared spectroscopy for the characterization of diethyl (hydroxymethyl)phosphonate [41] [42]. The phosphonate group exhibits characteristic Raman bands, with P-O stretching modes typically appearing around 750-1077 cm⁻¹ [41]. The symmetric stretching modes of phosphonate groups are generally more intense in Raman spectroscopy compared to antisymmetric modes [41] [42].
The hydroxyl group contributes to the Raman spectrum with O-H stretching vibrations observable around 3300-3500 cm⁻¹, though these are generally less intense than the corresponding infrared bands [41] [43]. The ethyl ester groups provide additional Raman signals corresponding to C-H and C-O vibrations [41] [44].
Irritant